
Theobromine
Overview
Description
Theobromine, also known as xantheose, is a naturally occurring alkaloid compound belonging to the xanthine family. It is primarily found in the seeds of the cacao tree (Theobroma cacao), which is used to make chocolate products. The name “this compound” is derived from the Greek roots “theo” (meaning “god”) and “broma” (meaning “food”), signifying its historical association with the divine treat of chocolate .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Theobromine can be synthesized from xanthine, a related compound. Hermann Emil Fischer first reported this synthesis in 1882.
- The process involves specific chemical reactions, including demethylation and oxidation, resulting in the formation of this compound .
- This compound is naturally abundant in cocoa beans. Industrial production mainly involves extracting it from cocoa solids during chocolate manufacturing.
- This compound is also used as an additive in cosmetics .
Chemical Reactions Analysis
Types of Reactions:
- Theobromine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions depend on the specific transformation.
- This compound’s reactions yield derivatives with altered functional groups or positions on the purine ring.
- Detailed analysis of specific products would require further investigation.
Scientific Research Applications
Therapeutic Potential in Obesity Management
Recent studies have indicated that theobromine may play a significant role in obesity management. It has been shown to improve lipid profiles, aid in asthma treatment, lower blood pressure, and regulate gut microbiota. The mechanisms through which this compound exerts its anti-obesity effects include:
- Browning of White Adipose Tissue : this compound stimulates the conversion of white fat to brown fat, which is more metabolically active.
- Activation of Lipolysis : It enhances fat breakdown while reducing adipogenesis (the formation of fat cells).
- Anti-inflammatory Properties : this compound exhibits anti-inflammatory effects that may contribute to weight management by reducing chronic inflammation associated with obesity .
Case Studies and Research Findings
- In vitro studies have demonstrated that this compound can significantly reduce body weight gain in animal models .
- A clinical trial indicated that dietary this compound intake was associated with improved HDL cholesterol levels, suggesting cardiovascular benefits alongside weight management .
Respiratory Health Applications
This compound has been recognized for its potential benefits in respiratory diseases. Unlike caffeine, it does not inhibit mediators of inflammation directly but targets poly(ADP-ribose) polymerase-1, which is involved in inflammatory responses. This unique action may help alleviate symptoms of asthma and reduce neovascularization associated with tumor growth .
Clinical Insights
- A study highlighted that this compound reduced neovascularization in animal models of asthma, indicating its potential as an adjunctive therapy for respiratory conditions .
- Its efficacy in improving respiratory function has been noted in various trials, emphasizing the need for further exploration in clinical settings.
Cardiovascular Benefits
This compound's impact on cardiovascular health is notable. It has been shown to lower blood pressure and improve lipid profiles by increasing HDL cholesterol levels while decreasing LDL cholesterol concentrations. These effects are crucial for reducing cardiovascular disease risk.
Research Evidence
- A study found that this compound intake led to a significant increase in serum HDL cholesterol concentrations, which is beneficial for heart health .
- Another investigation into its pharmacological effects revealed that this compound could inhibit uric acid crystallization, potentially aiding in conditions like gout and kidney stones .
Cognitive Function Enhancement
Emerging research suggests that this compound may enhance cognitive function. Higher dietary intake of the compound has been linked to improved cognitive performance, likely due to its ability to cross the blood-brain barrier and influence adenosine receptors similarly to caffeine .
Supporting Studies
- A clinical trial indicated a positive correlation between this compound consumption and cognitive functioning improvements among participants .
- The compound's neuroprotective properties are being investigated as potential therapeutic avenues for neurodegenerative diseases.
Antioxidant Properties
The antioxidant effects of this compound have been documented extensively. It plays a role in reducing oxidative stress by scavenging free radicals, which contributes to its protective effects against various diseases.
Experimental Findings
- Studies using cell lines have shown that this compound significantly suppresses reactive oxygen species (ROS) production, indicating its potential as an antioxidant agent .
- The compound's ability to modulate oxidative stress pathways may offer protective benefits against cancer development and progression.
Summary Table of this compound Applications
Mechanism of Action
- Theobromine’s primary targets include adenosine receptors, affecting smooth muscle relaxation and vasodilation.
- It also acts as a mild diuretic and stimulant .
Comparison with Similar Compounds
Theophylline: Similar to theobromine, but with distinct pharmacological effects (used as a bronchodilator).
Caffeine: Another xanthine alkaloid, more potent as a stimulant.
Paraxanthine: and 7-methylxanthine : Differ in methyl group placement.
Biological Activity
Theobromine, a methylxanthine found primarily in cocoa beans, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its mechanisms of action, therapeutic applications, and implications for human health.
This compound shares structural similarities with caffeine and exhibits several pharmacological effects through various mechanisms:
- Adenosine Receptor Antagonism : this compound acts as an antagonist to adenosine receptors, which plays a role in modulating mood and cognitive function. This mechanism is similar to that of caffeine but is less potent .
- Phosphodiesterase Inhibition : this compound inhibits phosphodiesterase (PDE), particularly PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels can enhance neuronal functions and support learning and memory by activating the cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways .
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, particularly in respiratory conditions. It modulates airway reactivity and may reduce neovascularization associated with tumor growth .
Therapeutic Applications
The therapeutic potential of this compound has been investigated in various contexts:
- Respiratory Health : Research indicates that this compound may alleviate cough symptoms by suppressing airway hyperreactivity. Its ability to inhibit PDE4 has been linked to bronchodilation and improved respiratory function .
- Cardiovascular Benefits : Clinical studies suggest that this compound can increase high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol levels, contributing to cardiovascular health . A clinical trial indicated that this compound, rather than flavonoids, was responsible for these effects in cocoa products .
- Hepatic Steatosis : A recent study found a negative correlation between this compound intake and hepatic steatosis in young adults. Higher consumption of this compound was associated with lower liver fat accumulation, suggesting potential benefits for metabolic health .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cough Suppression : In a study by Mokry et al. (2009), this compound's anti-inflammatory effects were linked to its ability to modulate airway reactivity. This suggests its potential as a therapeutic agent for chronic cough conditions .
- Liver Health : A study utilizing NHANES data from 2017-2020 found that higher this compound intake correlated with reduced liver fat among participants aged 18-45. This relationship was particularly strong in women and white individuals, indicating demographic variations in response to the compound .
- Neuroprotective Effects : Animal studies have shown that this compound can enhance learning behavior through its action on cAMP/CREB/BDNF pathways. Mice fed a diet supplemented with this compound exhibited improved cognitive functions compared to controls .
Summary of Research Findings
Study | Focus | Key Findings |
---|---|---|
Mokry et al. (2009) | Cough suppression | This compound reduces airway hyperreactivity through PDE inhibition. |
NHANES Study (2024) | Hepatic steatosis | Higher this compound intake linked to lower liver fat in young adults. |
Animal Study (2023) | Neuroprotection | This compound enhances learning behavior via cAMP/CREB/BDNF pathways. |
Q & A
Basic Research Questions
Q. How can researchers design controlled experiments to assess theobromine’s bioavailability in human subjects?
- Methodological Answer : Utilize crossover or parallel-group designs with standardized dosing protocols. For human trials, ensure ethical approval and stratify participants by metabolic factors (e.g., BMI, age). Measure plasma this compound levels via HPLC at timed intervals post-administration, and account for dietary sources (e.g., cocoa products) through controlled diets .
Q. What analytical methods are recommended for quantifying this compound in plant-derived samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (280 nm) is the gold standard due to its specificity for methylxanthines. For complex matrices (e.g., cocoa beans), employ solid-phase extraction (SPE) to minimize interference from polyphenols. Validate methods using spike-recovery tests and reference materials .
Q. How should researchers structure a literature review to evaluate this compound’s basic pharmacological properties?
- Methodological Answer : Conduct systematic searches in PubMed, Web of Science, and Scopus using keywords like "this compound pharmacokinetics" or "this compound metabolism." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo models) and synthesize data into tables comparing dose-response relationships, half-life, and metabolic pathways .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in studies comparing this compound’s enamel remineralization efficacy to fluoride?
- Methodological Answer : Perform meta-analyses using random-effects models to account for heterogeneity in study designs (e.g., varying pH cycles, sample sizes). Subgroup analyses can isolate factors like this compound concentration (50–100 mg/dL vs. higher doses) or application duration. Sensitivity analyses should exclude low-quality studies (e.g., those lacking blinded assessments) .
Q. How can mechanistic studies elucidate this compound’s role in adipose tissue browning and obesity mitigation?
- Methodological Answer : Combine in vitro (3T3-L1 adipocytes) and in vivo (high-fat diet rodent models) approaches. Use qPCR and Western blotting to quantify UCP1 and PGC-1α expression. For translational relevance, correlate findings with human adipocyte RNA-seq data from repositories like GEO. Control for caffeine contamination in this compound isolates .
Q. What experimental frameworks optimize this compound’s synergistic effects with other bioactive compounds (e.g., epicatechin) in neuroprotection studies?
- Methodological Answer : Employ factorial designs to test combinations at varying ratios. Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) and measure outcomes like mitochondrial membrane potential (JC-1 assay) and caspase-3 activity. Apply isobolographic analysis to distinguish additive vs. synergistic interactions .
Q. Methodological Challenges & Solutions
Q. How do researchers address variability in this compound content across natural sources (e.g., cocoa vs. tea)?
- Methodological Answer : Standardize sourcing by using certified reference materials (e.g., NIST cocoa powder) or commercially available this compound isolates. For plant studies, document growing conditions (soil pH, rainfall) and validate content via triplicate HPLC runs per batch .
Q. What protocols ensure reproducibility in chronic toxicity studies of this compound?
- Methodological Answer : Follow OECD guidelines for subacute (28-day) and subchronic (90-day) rodent studies. Include dose groups spanning NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level), with histopathological assessments of target organs (liver, kidneys). Use pair-fed controls to isolate this compound-specific effects .
Q. Data Synthesis & Reporting
Q. How should researchers document this compound’s dose-dependent effects in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal Emax models) to characterize dose-response curves. Report AUC (Area Under the Curve) for pharmacokinetic data and include scatterplots with 95% confidence intervals. Adhere to ARRIVE guidelines for animal study transparency .
Q. What strategies mitigate publication bias in meta-analyses of this compound’s cardiovascular effects?
- Methodological Answer : Search grey literature (e.g., clinical trial registries, dissertations) and use funnel plots with Egger’s test to detect asymmetry. Perform trim-and-fill analysis to estimate missing studies. Pre-register meta-analysis protocols on platforms like PROSPERO to reduce selective reporting .
Properties
IUPAC Name |
3,7-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQBXQYLJRXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Record name | THEOBROMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21098 | |
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Record name | theobromine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Theobromine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026132 | |
Record name | Theobromine | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992), Solid | |
Record name | THEOBROMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Theobromine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
Sublimes at 554-563 °F (NTP, 1992), Sublimes 290-295 °C | |
Record name | THEOBROMINE | |
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Record name | 3,7-Dimethylxanthine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 330 mg/L at 25 °C, In water, 500 mg/L, temp not specified, Slightly soluble in water, One gram dissolves in about 200 mL water, 150 mL boiling water, For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C | |
Record name | THEOBROMINE | |
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Record name | Theobromine | |
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Record name | Theobromine | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C | |
Record name | 3,7-Dimethylxanthine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |
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Mechanism of Action |
Theobromine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate. This action was previously believed to be due primarily to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP. It is now thought that xanthines such as caffeine and theobromine act as antagonist at adenosine-receptors within the plasma membrane of virtually every cell. As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release. This explains the stimulatory effects of xanthine derivatives such as theobromine and caffeine. Blockade of the adenosine A1 receptor in the heart leads to the accelerated, pronounced "pounding" of the heart upon caffeine intake. | |
Record name | Theobromine | |
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Color/Form |
Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water, White powder or monoclinic needles | |
CAS No. |
83-67-0 | |
Record name | THEOBROMINE | |
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Record name | Theobromine | |
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Record name | Theobromine [INN:BAN:NF] | |
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Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl- | |
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Record name | 3,7-Dimethylxanthine | |
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Record name | Theobromine | |
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Melting Point |
675 °F (NTP, 1992), 357 °C | |
Record name | THEOBROMINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Theobromine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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